5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
説明
特性
IUPAC Name |
8-[(3-methylphenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-6-5-7-17(10-16)13-28-14-20-24(18-8-3-2-4-9-18)26-27-25(20)19-11-22-23(12-21(19)28)30-15-29-22/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGKDJFEULFNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs. The specific conditions would depend on the desired purity and application of the final product.
化学反応の分析
Types of Reactions
5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyrazole ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry
- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to new derivatives with potentially enhanced properties.
Biology
- Antimicrobial Properties: Preliminary studies have indicated that this compound exhibits antimicrobial activity. Its efficacy against certain bacterial strains suggests potential applications in developing new antimicrobial agents.
- Anticancer Activity: Research has shown that it may possess anticancer properties by inhibiting specific cancer cell lines. This makes it a candidate for further investigation in cancer therapeutics.
Medicine
- Therapeutic Development: The compound is being explored as a lead molecule for developing novel therapeutic agents targeting various diseases. Its bioactive nature and ability to interact with biological systems position it as a valuable candidate in drug discovery.
Industry
- Material Science Applications: The compound is utilized in creating novel materials with specific electronic or optical properties. Its unique chemical structure can be leveraged to develop materials for applications in electronics and photonics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential for new antibiotic development. |
| Study B | Anticancer Properties | Showed inhibition of proliferation in breast cancer cell lines, indicating promise for cancer therapy applications. |
| Study C | Material Science | Developed a novel polymer incorporating this compound that exhibited enhanced electrical conductivity compared to traditional materials. |
作用機序
The mechanism of action of 5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Position Sensitivity: The 5-benzyl group’s substituent position (e.g., 3-methyl vs. 4-methyl in ) influences steric interactions with biological targets. The 3-methylbenzyl group in the target compound may optimize binding compared to bulkier 4-methyl analogs.
Dioxane-fused analogs ([1,4]dioxino in ) exhibit six-membered rings, which may reduce ring strain and alter electronic distribution compared to the five-membered dioxolane.
Pharmacological Profiles
- Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused rings (e.g., dioxolane/dioxino) show potent inhibition of endothelial cell proliferation and tumor growth in vitro . The target compound’s dioxolane ring may enhance this activity compared to non-fused analogs.
- Receptor Affinity : The 3-phenyl group is conserved across active analogs (e.g., ), suggesting its critical role in benzodiazepine receptor interaction .
生物活性
5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique fused ring system, comprising pyrazole and quinoline moieties, which may contribute to its diverse biological effects.
- Molecular Formula : C25H19N3O2
- Molecular Weight : 393.446 g/mol
- InChI : InChI=1S/C25H19N3O2/c1-16-6-5-7-17(10-16)13-28-14-20-24(18-8-3-2-4-9-18)26-27-25(20)19-11-22-23(12-21(19)28)30-15-29-22/h2-12,14H,13,15H2,1H3
The precise mechanism of action of this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets involved in cell signaling pathways and enzymatic activities. For instance, compounds with similar structures have been shown to inhibit haspin kinase activity, which is implicated in various cancer types .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For example:
- Inhibition of Haspin Kinase : Compounds with pyrazolo[4,3-f]quinoline scaffolds have demonstrated significant inhibition of haspin kinase, a promising target in cancer therapy. This inhibition correlates with reduced cell proliferation in various cancer cell lines including colon and cervical cancers .
- Structure–Activity Relationship (SAR) : Research indicates that modifications on the pyrazoloquinoline framework can enhance or diminish anticancer activity. For example, substituents at specific positions on the phenyl ring can significantly influence the compound's efficacy against cancer cells .
Anti-inflammatory Activity
Another notable biological activity of this compound is its anti-inflammatory effects:
- Nitric Oxide Production : Studies have shown that derivatives of pyrazolo[4,3-c]quinolines can inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophages. The most potent compounds exhibited IC50 values comparable to established anti-inflammatory drugs such as 1400 W .
- Mechanistic Insights : The anti-inflammatory effects are believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical mediators in inflammatory responses .
Research Findings and Case Studies
The following table summarizes key findings from recent studies on the biological activity of pyrazoloquinoline derivatives:
Q & A
Basic: What are the key synthetic routes for 5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic reactions. A common approach uses 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by nucleophilic substitution and cyclization steps. For example:
- Step 1: Introduction of the 3-methylbenzyl group via alkylation under basic conditions (e.g., triethylamine in chloroform) .
- Step 2: Formation of the pyrazoloquinoline core using a cyclocondensation reaction with phenylhydrazine derivatives. Ultrasonic-assisted methods can reduce reaction time and improve yields .
- Optimization: Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (room temperature vs. reflux) enhances regioselectivity. Catalytic amounts of NHOAc may facilitate ring closure .
Advanced: How can computational methods predict the biological activity of novel pyrazoloquinoline derivatives?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide insights into:
- Conformational stability: Relative energies of hypothetical conformers (e.g., Table 6 in ) guide prioritization of synthetic targets.
- Electron distribution: HOMO-LUMO gaps predict reactivity with biological targets like enzymes or receptors. Substituents such as electron-donating methoxy groups lower the energy gap, enhancing binding affinity .
- Docking studies: Molecular docking with proteins (e.g., anticonvulsant targets) validates hypothesized interactions, reducing experimental trial-and-error .
Basic: What spectroscopic techniques are essential for confirming the structure of synthesized pyrazoloquinoline derivatives?
Answer:
- H/C NMR: Assigns protons and carbons in the fused heterocyclic system. For example, the OCHO group in the dioxolo ring appears as a singlet near δ 5.93 ppm .
- Mass spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M] at m/z 480.28 for CHNO) and fragmentation patterns .
- IR spectroscopy: Identifies functional groups (e.g., NH stretches near 3400 cm in pyrazoline derivatives) .
Advanced: How do substituent variations at the 3-methylbenzyl position influence the compound's interaction with biological targets?
Answer:
- Steric effects: Bulky substituents (e.g., tert-butyl) may hinder binding to hydrophobic enzyme pockets, reducing activity .
- Electronic effects: Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
- Case study: Replacing 3-methylbenzyl with 4-methoxyphenyl increases solubility and bioavailability, as observed in analogous pyrazoloquinolines .
Basic: What strategies are employed to enhance the therapeutic index of pyrazoloquinoline derivatives?
Answer:
- Amino group introduction: Adding primary amino groups (NH) at strategic positions improves water solubility and reduces off-target toxicity .
- Prodrug design: Masking polar groups (e.g., as esters) enhances membrane permeability, with enzymatic cleavage releasing the active compound .
Advanced: What experimental designs are effective in resolving conflicting data regarding the compound's pharmacokinetic properties?
Answer:
- Split-plot factorial design: Tests variables (e.g., dose, administration route) across multiple biological models to isolate confounding factors .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling: Integrates time-concentration profiles with efficacy data to identify optimal dosing regimens .
Basic: How is the purity of the compound assessed during synthesis?
Answer:
- Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for pharmacological assays) .
Advanced: How can green chemistry approaches be integrated into the synthesis of pyrazoloquinoline derivatives?
Answer:
- Solvent selection: Replace chloroform with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Ultrasonic activation: Reduces reaction time by 50% and energy consumption compared to thermal methods .
- Catalytic recycling: Reuse Pd/C catalysts in cross-coupling steps to minimize waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
